REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[C:4]([I:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:17][CH3:18]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([I:9])[C:5]([O:8][CH2:17][CH3:18])=[CH:6][N:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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0.41 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=N1)O)I
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Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.67 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
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reactant
|
Smiles
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ICC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 60° C.
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Type
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TEMPERATURE
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Details
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maintained for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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The filtrate was diluted with diethyl ether (25 mL)
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Type
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WASH
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Details
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washed with 20% aqueous citric acid (25 mL)
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Type
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EXTRACTION
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Details
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The aqueous was extracted with diethyl ether (2×20 mL)
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Type
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WASH
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Details
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The combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
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Details
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The residue was triturated with hexane resulting in a tan solid (0.42 g, 91%)
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Name
|
|
Type
|
|
Smiles
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ClC1=NC=C(C(=C1)I)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |